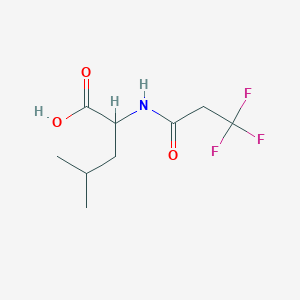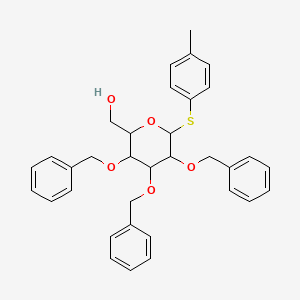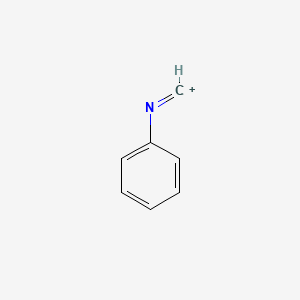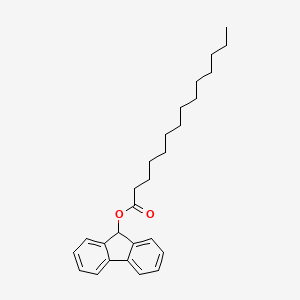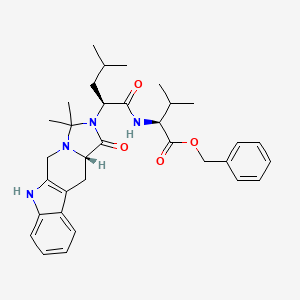
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is an organic compound with the molecular formula C6H11NO7P2S. It is known for its role as a reagent in the enzymic synthesis of thiamine and as an inhibitor of carboxylase . This compound is characterized by its stability in neutral and basic solutions but is unstable in acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt typically involves the reaction of thiazole with ethylene glycol and phosphorus trichloride to form a dehydrated intermediate. This intermediate is then reacted with ammonium hydroxide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the thiazole ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives.
科学的研究の応用
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of thiamine and other thiazole derivatives.
Biology: Acts as an inhibitor of carboxylase enzymes, making it useful in enzymology studies.
作用機序
The mechanism of action of 4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt involves its interaction with carboxylase enzymes. It inhibits these enzymes by binding to their active sites, thereby preventing the catalysis of carboxylation reactions. This inhibition can affect various metabolic pathways, particularly those involving thiamine-dependent enzymes .
類似化合物との比較
Similar Compounds
Thiamine Pyrophosphate: A coenzyme form of thiamine that plays a crucial role in carbohydrate metabolism.
4-Methylthiazole: A precursor in the synthesis of thiamine and other thiazole derivatives.
Ethyl Thiazolyl Diphosphate: Similar in structure but with an ethyl group instead of a methyl group.
Uniqueness
4-Methyl-5-oxyethyl Thiazol Diphosphate Ammonium Salt is unique due to its specific inhibitory effects on carboxylase enzymes and its stability profile. Unlike some similar compounds, it is stable in neutral and basic solutions but unstable in acidic conditions, making it suitable for specific applications where such stability is required .
特性
分子式 |
C6H11NO7P2S |
|---|---|
分子量 |
303.17 g/mol |
IUPAC名 |
2-(4-methyl-1,3-thiazol-5-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H11NO7P2S/c1-5-6(17-4-7-5)2-3-13-16(11,12)14-15(8,9)10/h4H,2-3H2,1H3,(H,11,12)(H2,8,9,10) |
InChIキー |
UFUUMZHATZTWCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CCOP(=O)(O)OP(=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


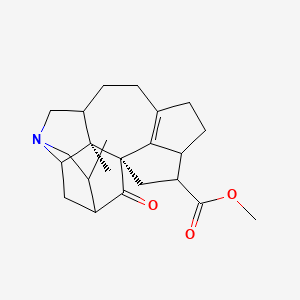
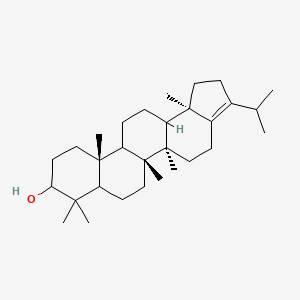
![2-[(2,2,3,3-Tetramethylcyclopropyl)formamido]propanoic acid](/img/structure/B12432597.png)
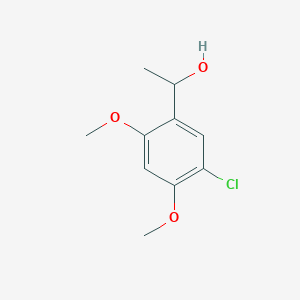



![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
